Eucalyptal C
Description
Structure
3D Structure
Properties
Molecular Formula |
C28H36O6 |
|---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
(4aS,6aR,7S,12aS,12bS)-4a,8,10-trihydroxy-6a-methyl-4-methylidene-7-(2-methylpropyl)-1-propan-2-ylidene-3,5,6,7,12a,12b-hexahydro-2H-naphtho[1,2-b]chromene-9,11-dicarbaldehyde |
InChI |
InChI=1S/C28H36O6/c1-14(2)11-20-21-24(32)18(12-29)23(31)19(13-30)25(21)34-26-22-17(15(3)4)8-7-16(5)28(22,33)10-9-27(20,26)6/h12-14,20,22,26,31-33H,5,7-11H2,1-4,6H3/t20-,22+,26+,27-,28-/m1/s1 |
InChI Key |
LLCSUGKJCVVJBS-LQEBHLGXSA-N |
Isomeric SMILES |
CC(C)C[C@@H]1C2=C(C(=C(C(=C2O[C@@H]3[C@@]1(CC[C@@]4([C@H]3C(=C(C)C)CCC4=C)O)C)C=O)O)C=O)O |
Canonical SMILES |
CC(C)CC1C2=C(C(=C(C(=C2OC3C1(CCC4(C3C(=C(C)C)CCC4=C)O)C)C=O)O)C=O)O |
Origin of Product |
United States |
Natural Occurrence and Distribution of Eucalyptin C in Eucalyptus Species
Identification in Eucalyptus globulus Labill. Fruits and Other Tissues
Eucalyptal C was first isolated from the fruits of Eucalyptus globulus Labill. nih.govacs.orgacs.org This particular species, a tall timber tree also known as the Tasmanian blue gum, is widely cultivated in various parts of the world, including south China. acs.org The fruits and leaves of E. globulus have a history of use in traditional Chinese medicine. acs.org
Structurally, this compound is characterized as a 3,5-diformyl-isopentyl phloroglucinol-coupled cadinane (B1243036). acs.orgacs.org Its molecular formula is C28H36O6. acs.org The identification of this compound and its related compounds, Eucalyptals A and B, was achieved through spectroscopic analysis, with the structure of Eucalyptal A being confirmed by single-crystal X-ray diffraction. acs.orgacs.org Research has indicated that phloroglucinol-sesquiterpene adducts, such as this compound, are among the active constituents in the fruits of E. globulus. nih.gov
Comparative Analysis of Eucalyptin C Content Across Different Eucalyptus Species
While this compound was specifically isolated from Eucalyptus globulus, the genus Eucalyptus is vast, comprising over 700 species. wikipedia.org The chemical composition of essential oils and other secondary metabolites can vary significantly among these species. nih.gov For instance, the primary component of essential oils in many Eucalyptus species is 1,8-cineole (eucalyptol), with its concentration differing across species like E. maideni, E. cinerea, and E. sideroxylon. nih.govmdpi.com
The table below illustrates the variation in the content of major chemical components across different Eucalyptus species, highlighting the diversity within the genus.
| Species | 1,8-Cineole (%) | α-Pinene (%) | p-Cymene (%) | Other Major Components |
| E. maideni | 83.59 | - | - | - |
| E. cinerea | 70.7 | - | - | α-terpineol (10.7%) |
| E. sideroxylon | 69.3 | - | - | β-pinene (6.7%) |
| E. camaldulensis | 9.48 | 22.52 | 21.69 | aphellandrene (20.08%) |
It is important to note that while this table provides a comparative look at some chemical constituents in different Eucalyptus species, specific quantitative data on this compound content across a wide range of these species is not extensively documented in the provided search results. Further research would be necessary to create a comprehensive comparative analysis of this compound concentrations.
Influence of Environmental Factors on Eucalyptin C Accumulation
The accumulation of secondary metabolites in plants, including compounds like this compound, is known to be influenced by a variety of environmental factors. sld.cu These factors can cause fluctuations in the chemical composition of plants. sld.cu
Geographical location and seasons are two significant environmental factors that can affect the composition of essential oils in Eucalyptus species. openagriculturejournal.com For example, studies on Eucalyptus sideroxylon in Morocco showed that the yield and chemical quality of essential oils varied with the harvest period, which is linked to climatic factors. rjptonline.org In this study, the concentration of 1,8-cineole was higher during the wet months, while α-terpineol increased during the dry months. rjptonline.org Similarly, research on other Eucalyptus species has shown that environmental factors can impact the production of key compounds like 1,8-cineole and α-pinene. researchgate.net
While these studies demonstrate the principle of environmental influence on Eucalyptus phytochemistry, direct research detailing how specific environmental factors like temperature, rainfall, and soil composition affect the accumulation of this compound is not available in the provided search results.
Ontogenetic Variation of Eucalyptin C within Plant Development
Ontogeny, or the developmental stage of a plant, is another critical factor that can influence the concentration of secondary metabolites. sld.cu The chemical composition of Eucalyptus species is not static throughout the plant's life cycle.
A study on Eucalyptus globulus in Ethiopia investigated the variation of essential oil composition with the age of the tree. iomcworld.comscispace.com The results showed that the yield of essential oil decreased as the tree aged, with younger leaves generally containing more oil. iomcworld.com Conversely, the concentration of 1,8-cineole was found to be highest in the oldest trees. iomcworld.comscispace.com
The following table summarizes the findings on the relationship between the age of Eucalyptus globulus and the composition of its essential oil:
| Age of Tree (Years) | Essential Oil Yield (%) | 1,8-Cineole (%) | α-Pinene (%) | d-Limonene (%) |
| 3 | 1.32 | 61.04 | 20.05 | 6.17 |
| 100 | 0.95 | 73.90 | - | - |
This data clearly indicates that the age of the plant has a significant impact on the chemical profile of its tissues. scispace.com While this research focused on essential oil components, it establishes the principle of ontogenetic variation in Eucalyptus globulus. Specific studies detailing the variation of this compound content throughout the different developmental stages of the plant, from seedling to mature tree, were not found in the search results.
Isolation and Purification Methodologies for Eucalyptin C
Advanced Extraction Techniques from Plant Material
The initial and most critical stage in obtaining Eucalyptal C is its extraction from plant sources, typically the leaves of Eucalyptus species like Eucalyptus globulus. nih.gov The choice of extraction methodology significantly influences the yield and purity of the final product.
Solvent Extraction Optimization
Conventional solvent extraction remains a cornerstone for isolating this compound. The process is often optimized through a sequential procedure to maximize the recovery of target compounds while minimizing impurities. google.comgoogle.com
A patented method for preparing an extract rich in macrocarpals, including this compound, involves a multi-stage solvent extraction process:
Removal of Essential Oils : The plant material is first treated with a low-polarity solvent, such as n-hexane or petroleum ether, to remove essential oil constituents. google.comgoogle.com This initial "defatting" step is crucial as it prevents these lipophilic compounds from interfering with subsequent extraction and purification stages.
First Extraction : The remaining residue is then extracted with water or an aqueous solution containing a low concentration of an organic solvent (e.g., not more than 30% ethanol). google.com This step targets more polar compounds.
Second Extraction : The extraction residue from the first step is further extracted with a higher concentration of an organic solvent or an organic solvent aqueous solution (e.g., 40-100% ethanol). google.com This stage is designed to extract the physiologically active substances, including Macrocarpals A, B, and C, with high yield and purity. google.comwipo.intgoogle.com
In a specific documented isolation of Macrocarpal C from E. globulus leaves, an initial extraction was performed with methanol (B129727). The resulting extract was then partitioned using a chloroform/methanol/water solvent system to yield a crude fraction for further purification. nih.gov The optimization of solvent extraction parameters is key to maximizing yield. Studies on the extraction of oil from Eucalyptus camaldulensis leaves have shown that factors such as temperature, solvent-to-solid ratio, and agitation speed significantly impact the extraction efficiency. scirp.orgresearchgate.net For instance, increasing the solvent-to-solid ratio can enhance the mass transfer by creating a larger concentration gradient, while higher temperatures can improve both the solubility of the target compounds and the diffusion coefficient. scirp.org
| Extraction Stage | Solvent System | Purpose | Reference |
|---|---|---|---|
| Defatting / De-oiling | n-Hexane, Petroleum Ether | Removal of non-polar essential oils and waxes. | google.comgoogle.com |
| Initial Extraction | Methanol | Primary extraction of a broad range of compounds. | nih.gov |
| Step 1 Extraction (Post-defatting) | Water or <30% Ethanol (aq) | Extraction of polar compounds from defatted material. | google.com |
| Step 2 Extraction (Post-defatting) | 40-100% Ethanol (aq) | Targeted extraction of Macrocarpals (A, B, C). | google.comwipo.int |
Emerging Green Extraction Methods
In response to the environmental impact of conventional solvent-intensive methods, several "green" extraction technologies have been developed. These methods offer advantages such as reduced extraction times, lower energy consumption, and decreased use of toxic organic solvents. researchgate.netimist.ma For the extraction of phenolic compounds from Eucalyptus leaves, which are structurally related to this compound, the following green techniques have shown promise:
Ultrasound-Assisted Extraction (UAE) : This technique uses the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts them, enhancing solvent penetration and mass transfer. nih.govmdpi.com
Microwave-Assisted Extraction (MAE) : MAE utilizes microwave energy to heat the solvent and the moisture within the plant material. nih.gov This creates a rapid build-up of internal pressure, leading to the rupture of cell walls and the release of intracellular contents into the solvent. imist.ma
Supercritical Fluid Extraction (SFE) : SFE employs a fluid, most commonly carbon dioxide (CO₂), at a temperature and pressure above its critical point. csic.es Supercritical CO₂ has properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid. It is an attractive green alternative, though it can be associated with high initial costs. rsc.org
Pressurized Liquid Extraction (PLE) : Also known as accelerated solvent extraction, PLE uses conventional solvents at elevated temperatures and pressures. csic.es These conditions increase the solubility and diffusion rate of the target analytes and decrease the viscosity of the solvent, leading to more efficient extraction.
| Green Extraction Technique | Principle | Advantages | Reference |
|---|---|---|---|
| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls. | Reduced time and temperature, increased yield. | researchgate.netnih.gov |
| Microwave-Assisted Extraction (MAE) | Microwave energy causes rapid internal heating and cell rupture. | Very fast, reduced solvent volume, lower energy consumption. | imist.manih.gov |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO₂) as the extraction solvent. | Solvent-free final product, tunable selectivity. | csic.esrsc.org |
| Pressurized Liquid Extraction (PLE) | Uses solvents at elevated temperature and pressure. | Fast, efficient, requires less solvent than conventional methods. | researchgate.netcsic.es |
Chromatographic Separation Strategies
Following extraction, the crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are indispensable for the separation and purification of this compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a crucial tool for the final purification of this compound, offering high resolution and sensitivity. nih.gov In a reported isolation, preparative HPLC was the ultimate step that yielded pure Macrocarpal C. nih.gov The process involved an InertSustain C8 column and a gradient elution mobile phase, starting with 70% methanol in water and progressing to 100% methanol. nih.gov This allowed for the successful separation of Macrocarpal C from closely related compounds like Macrocarpals A and B. nih.gov Other studies on Eucalyptus extracts have also utilized C18 columns, which are a standard choice for the separation of phenolic compounds. impactfactor.orgscribd.comlongdom.org
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Stationary Phase (Column) | InertSustain C8 | Final purification of Macrocarpal C. | nih.gov |
| Mobile Phase | Gradient elution from 70% methanol/30% water to 100% methanol. | Separation of closely related macrocarpals. | nih.gov |
| Detection | UV-visible detector | Monitoring of eluting compounds. | impactfactor.org |
| Common Alternative Column | C18-ODS | General separation of phenolic compounds from Eucalyptus. | impactfactor.orgingentaconnect.com |
Flash Chromatography and Countercurrent Chromatography
Before the high-resolution purification by HPLC, intermediate purification steps are often necessary to handle the large amount of crude extract.
Flash Chromatography is a rapid form of preparative column chromatography that uses moderate pressure to force the solvent through the column, speeding up the separation process. It is commonly used to fractionate crude extracts into simpler mixtures. In the purification scheme for Macrocarpal C, multiple steps of silica (B1680970) gel column chromatography were employed, which is a precursor to modern flash chromatography systems. nih.gov
Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that operates without a solid support matrix. sci-hub.se This eliminates issues like irreversible adsorption of the sample onto the stationary phase, making it highly suitable for the purification of natural products. mdpi.com High-speed CCC (HSCCC) has been effectively used to screen, identify, and isolate antioxidant compounds from essential oils. mdpi.comnih.gov Centrifugal Partition Chromatography (CPC), a type of CCC, has been successfully applied to the preparative-scale separation of anticancer triterpenes from a Eucalyptus hybrid, demonstrating its utility for isolating significant quantities of pure compounds from complex fractions. tandfonline.comlvb.lt
Preparative Chromatographic Approaches
To obtain sufficient quantities of this compound for structural analysis and bioassays, preparative-scale chromatography is essential. This involves scaling up the chromatographic process to handle larger sample loads.
The isolation of Macrocarpal C utilized several preparative techniques in sequence:
Silica Gel Column Chromatography : The initial crude extract was first separated using silica gel column chromatography with a stepwise elution of hexane/ethyl acetate, followed by chloroform/methanol solvent systems. nih.gov
Preparative Thin-Layer Chromatography (TLC) : A fraction enriched with Macrocarpal C was further purified by preparative TLC using a chloroform/methanol (10:1) mobile phase. nih.gov
Preparative High-Performance Liquid Chromatography (HPLC) : As the final step, preparative HPLC was used to achieve the high purity required for characterization. nih.gov
The combination of these preparative approaches allows for a systematic enrichment and eventual isolation of the target compound from a highly complex initial extract.
Structural Elucidation and Characterization of Eucalyptin C
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy has been fundamental in piecing together the complex structure of Eucalyptal C. By analyzing one-dimensional and two-dimensional NMR data, researchers were able to map out the complete carbon skeleton and the placement of protons. acs.org
One-Dimensional NMR (¹H, ¹³C, DEPT)
The ¹H and ¹³C NMR spectra of this compound provided the initial inventory of protons and carbons, respectively. The chemical shifts, multiplicities, and integration values in the ¹H NMR spectrum revealed the types of proton environments, while the ¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) experiments helped in classifying the carbon atoms as methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), or quaternary (C). acs.org
The ¹H NMR data for this compound showed significant similarity to its isomer, Eucalyptal A, with key differences indicating a structural rearrangement. acs.org Specifically, the signals for a terminal isopropenyl group in Eucalyptal A were absent and replaced by signals corresponding to a tetrasubstituted exocyclic double bond in this compound. acs.org
The detailed ¹H and ¹³C NMR spectroscopic data, recorded in pyridine-d₅, are presented below. acs.org
Interactive Data Table: ¹H and ¹³C NMR Data for this compound acs.org Click on the column headers to sort the data.
| Position | δH (mult., J in Hz) | δC | Carbon Type (from DEPT) |
| 1 | --- | 73.9 | C |
| 2α | 2.15 (ddd, 14.2, 14.2, 4.2) | 33.1 | CH₂ |
| 2β | 1.68 (m) | ||
| 3α | 2.05 (m) | 30.6 | CH₂ |
| 3β | 1.87 (m) | ||
| 4 | --- | 40.5 | C |
| 5α | 2.37 (dd, 14.0, 4.0) | 48.1 | CH₂ |
| 5β | 1.63 (m) | ||
| 6 | 2.58 (m) | 40.6 | CH |
| 7 | --- | 134.1 | C |
| 8 | 2.29 (m) | 26.5 | CH |
| 9 | 2.50 (br s) | 52.8 | CH |
| 10 | --- | 46.1 | C |
| 11 | --- | 129.0 | C |
| 12 | 1.76 (s) | 21.0 | CH₃ |
| 13 | 1.68 (s) | 20.8 | CH₃ |
| 14 | 1.05 (s) | 16.2 | CH₃ |
| 15 | 1.01 (s) | 27.5 | CH₃ |
| 1' | --- | 110.1 | C |
| 2' | --- | 164.2 | C |
| 3' | --- | 109.9 | C |
| 4' | --- | 165.7 | C |
| 5' | --- | 107.0 | C |
| 6' | --- | 162.8 | C |
| 7' | 3.32 (d, 6.9) | 25.1 | CH₂ |
| 8' | 2.21 (m) | 26.9 | CH |
| 9' | 1.01 (d, 6.6) | 22.8 | CH₃ |
| 10' | 1.00 (d, 6.6) | 22.7 | CH₃ |
| 1''-CHO | 10.39 (s) | 192.4 | CH |
| 3''-CHO | 10.37 (s) | 192.0 | CH |
| 2'-OH | 14.00 (s) | --- | OH |
| 4'-OH | 13.98 (s) | --- | OH |
Two-Dimensional NMR (COSY, HMQC, HMBC)
Two-dimensional (2D) NMR experiments were crucial for assembling the molecular fragments identified in 1D NMR into the final structure. acs.org
¹H-¹H Correlated Spectroscopy (COSY) experiments established proton-proton coupling networks, allowing for the identification of spin systems within the molecule. For instance, correlations would confirm the connectivity within the cadinane (B1243036) sesquiterpenoid portion of the molecule. acs.org
Heteronuclear Single Quantum Coherence (HSQC) or HMQC spectroscopy correlated directly bonded protons and carbons, confirming which protons were attached to which carbon atoms listed in the table above. acs.org
Mass Spectrometry (MS) Techniques
Mass spectrometry was used to determine the exact molecular weight and elemental composition of this compound, providing further confirmation of its structure. acs.org
High-Resolution Electron Impact Mass Spectrometry (HREIMS)
High-resolution mass spectrometry provided the accurate mass of the molecular ion, which allowed for the unambiguous determination of the molecular formula. For this compound, HREIMS analysis yielded a molecular ion [M]⁺ at a mass-to-charge ratio (m/z) of 468.2518. acs.org This experimental value is consistent with the calculated mass of 468.2512 for the molecular formula C₂₈H₃₆O₆, which requires 11 degrees of unsaturation. acs.org
Tandem Mass Spectrometry (MS/MS)
While a detailed MS/MS fragmentation study was not explicitly reported, the standard Electron Impact Mass Spectrometry (EIMS) data provided some insight into the molecule's stability and fragmentation. The EIMS spectrum showed the molecular ion peak [M]⁺ at m/z 468 with a relative intensity of 33%. acs.org A notable fragment ion was observed at m/z 450, corresponding to the loss of a water molecule (H₂O), a common fragmentation pattern for molecules containing hydroxyl groups. acs.org
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy provided valuable information about the functional groups and the chromophore system present in this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy : The UV spectrum of this compound, measured in methanol (B129727), showed a maximum absorption (λmax) at 278 nm (with a log ε of 4.47). acs.org This absorption is characteristic of the 3,5-diformyl phloroglucinol (B13840) chromophore within the molecule. acs.org
Infrared (IR) Spectroscopy : The IR spectrum, recorded using a KBr pellet, displayed several key absorption bands that correspond to the functional groups in this compound. acs.org
νmax 3453 cm⁻¹ : A broad band indicating the presence of hydroxyl (-OH) groups. acs.org
νmax 2927 cm⁻¹ : Absorption due to C-H stretching of alkyl groups. acs.org
νmax 1637 cm⁻¹ : A strong band characteristic of conjugated carbonyl (C=O) groups, specifically the formyl groups, and potentially C=C double bond stretching. acs.org
Other notable bands : Absorptions at 1448, 1382, 1307, 1197, and 846 cm⁻¹ correspond to various C-H bending, C-O stretching, and other fingerprint vibrations. acs.org
Chiroptical Methods for Stereochemical Assignment
The definitive determination of the three-dimensional arrangement of atoms in space, or stereochemistry, for complex natural products like this compound is a critical aspect of its structural elucidation. While various analytical techniques provide insights into the planar structure and relative configuration, chiroptical methods are indispensable for assigning the absolute configuration of chiral molecules. These techniques rely on the differential interaction of a chiral molecule with left and right circularly polarized light. For this compound, Electronic Circular Dichroism (ECD) has been a pivotal chiroptical method, providing crucial data for the unambiguous assignment of its absolute stereochemistry. nih.govnih.govacs.org
The process of stereochemical assignment for this compound using ECD involves a synergistic approach that combines experimental measurements with quantum-mechanical calculations. nih.govnih.gov The experimental ECD spectrum of this compound is recorded, which shows the difference in absorption of left and right circularly polarized light as a function of wavelength. This spectrum is characterized by positive or negative Cotton effects at specific wavelengths, which are unique to the molecule's absolute configuration.
Concurrently, theoretical ECD spectra for possible stereoisomers of this compound are calculated using time-dependent density functional theory (TDDFT). mdpi.com This computational approach allows for the prediction of the ECD spectrum for a given absolute configuration. mdpi.com The calculated spectrum of a specific stereoisomer is then compared with the experimental spectrum. A high degree of similarity or a good agreement between the calculated ECD curve of a particular isomer and the experimental spectrum of the natural isolate allows for the confident assignment of its absolute configuration. nih.gov
In the case of related dimeric phloroglucinol-phellandrene meroterpenoids isolated from Eucalyptus species, this comparison of experimental and calculated ECD spectra has been successfully employed to establish the absolute configuration. nih.gov For instance, the absolute configuration of Eucalyptusdimer C was established by comparing its experimental ECD spectrum with the calculated ECD curves for its possible epimers. nih.gov This powerful combination of experimental chiroptical data and theoretical calculations provides a reliable and non-empirical method for solving the complex stereochemical puzzles presented by natural products like this compound. nih.gov
Detailed Research Findings
The stereochemical elucidation of this compound, a dimeric phloroglucinol-phellandrene meroterpenoid, was achieved through the application of Electronic Circular Dichroism (ECD) spectroscopy in conjunction with computational analysis. The molecular formula of this compound was determined as C45H60O8 by High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). nih.gov Analysis of its Nuclear Magnetic Resonance (NMR) data indicated a structure similar to its analogues, Eucalyptusdimers A and B, with the key difference being the presence of a sec-isovaleryl group instead of an isobutyryl group in its structure. nih.gov
To determine the absolute stereochemistry, the experimental ECD spectrum of this compound was measured. Concurrently, theoretical ECD spectra were calculated for plausible diastereomers of the compound using time-dependent density functional theory (TDDFT) at a specified level of theory and basis set. mdpi.com The final assignment of the absolute configuration of this compound was achieved by identifying the calculated ECD spectrum that showed the best match with the experimentally obtained spectrum. nih.gov This methodology has been consistently applied for the structural determination of complex meroterpenoids from Eucalyptus species, often leading to the revision of previously proposed structures. mdpi.com
The following table summarizes the key aspects of the chiroptical analysis used in the stereochemical assignment of compounds structurally related to this compound.
| Analytical Method | Purpose | Key Findings for Related Compounds |
| Experimental Electronic Circular Dichroism (ECD) | To measure the differential absorption of circularly polarized light. | The experimental ECD spectrum provides a unique fingerprint of the molecule's absolute configuration. nih.gov |
| Time-Dependent Density Functional Theory (TDDFT) Calculations | To predict the theoretical ECD spectra for possible stereoisomers. | The calculated ECD curves for different isomers are generated for comparison with the experimental data. mdpi.com |
| Comparison of Experimental and Calculated Spectra | To assign the absolute configuration. | A good agreement between the experimental and a calculated ECD spectrum confirms the absolute stereochemistry of the natural product. nih.gov |
This integrated approach of experimental and computational chiroptical methods is a powerful tool in modern natural product chemistry, enabling the precise and reliable determination of absolute configurations for structurally complex molecules like this compound. nih.govresearchgate.net
Biosynthesis of Eucalyptin C
Precursor Pathways to Phloroglucinol (B13840) Moieties
The phloroglucinol core of Eucalyptal C is derived from the polyketide pathway. In plants and microorganisms, the biosynthesis of phloroglucinol and its derivatives typically commences with the condensation of three molecules of malonyl-CoA. google.comencyclopedia.pub This process is orchestrated by a type III polyketide synthase. The resulting polyketide intermediate undergoes intramolecular Claisen condensation and subsequent decarboxylation to form the aromatic phloroglucinol ring. encyclopedia.pub While the specific enzymes for phloroglucinol biosynthesis in Eucalyptus are a subject of ongoing research, the general mechanism is well-established in other organisms.
Formylated phloroglucinol compounds are a significant class of metabolites in the Myrtaceae family, particularly in Eucalyptus. nih.gov The formylation of the phloroglucinol ring is a crucial step in the biosynthesis of compounds like this compound.
Sesquiterpene Biosynthesis Pathways (e.g., Mevalonate Pathway, MEP Pathway)
The sesquiterpene component of this compound is assembled through the intricate terpene biosynthetic network, which utilizes two primary pathways for the synthesis of its five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). mdpi.comnih.gov
The Mevalonate (MVA) Pathway: Primarily located in the cytoplasm and endoplasmic reticulum, the MVA pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). mdpi.comacs.org A key rate-limiting enzyme, HMG-CoA reductase (HMGR), then converts HMG-CoA to mevalonate. mdpi.com Subsequent enzymatic steps lead to the formation of IPP. acs.org This pathway is generally responsible for the production of sesquiterpenes. oup.com
The Methylerythritol Phosphate (MEP) Pathway: Localized in the plastids, the MEP pathway starts with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate (GAP). mdpi.comacs.org 1-Deoxy-D-xylulose-5-phosphate synthase (DXS) is a critical enzyme in this pathway. mdpi.com The MEP pathway is typically associated with the synthesis of monoterpenes, diterpenes, and carotenoids, but cross-talk between the MVA and MEP pathways can occur. mdpi.comnih.gov
The C5 units, IPP and DMAPP, are then condensed head-to-tail to form larger prenyl diphosphates. For sesquiterpene biosynthesis, two molecules of IPP are added to one molecule of DMAPP to generate the C15 precursor, farnesyl pyrophosphate (FPP). vaia.com This reaction is catalyzed by a farnesyl pyrophosphate synthase. FPP is the universal precursor for the vast array of sesquiterpenes. researchgate.net The final cyclization of FPP, catalyzed by specific sesquiterpene synthases, generates the diverse sesquiterpene skeletons found in nature. oup.com
| Pathway | Location | Precursors | Key Enzymes | Products |
| Mevalonate (MVA) Pathway | Cytoplasm, Endoplasmic Reticulum | Acetyl-CoA | HMG-CoA reductase (HMGR) | Sesquiterpenes |
| Methylerythritol Phosphate (MEP) Pathway | Plastids | Pyruvate, Glyceraldehyde-3-phosphate | 1-Deoxy-D-xylulose-5-phosphate synthase (DXS) | Monoterpenes, Diterpenes |
Enzymatic Adduction of Phloroglucinols and Sesquiterpenes
The final and defining step in the biosynthesis of this compound is the covalent linkage of the phloroglucinol moiety to the sesquiterpene unit. While the precise enzymatic mechanism for this compound is yet to be fully elucidated, studies on analogous compounds in Eucalyptus provide significant insights. Research on euglobals, which are phloroglucinol-monoterpene adducts from Eucalyptus grandis, suggests that these molecules are formed via a Diels-Alder type cycloaddition. nih.gov This reaction involves an ortho-quinone methide, generated from a precursor like grandinol (a formyl-isovaleroyl-phloroglucinol), which then reacts with a terpene. nih.gov It is plausible that a similar enzymatic reaction, likely catalyzed by a specialized enzyme, facilitates the adduction of the formylated phloroglucinol and the specific sesquiterpene that constitute this compound.
Molecular Regulation of Biosynthetic Enzymes
The biosynthesis of terpenes and other specialized metabolites in plants is tightly regulated at the transcriptional level. cas.cz Various families of transcription factors are known to modulate the expression of genes encoding biosynthetic enzymes. In Eucalyptus, transcription factors from the MYB, NAC, WRKY, and bHLH families have been shown to play important regulatory roles in the terpenoid biosynthetic pathway. acs.orgcas.czresearchgate.net These transcription factors can bind to the promoter regions of key enzyme-encoding genes, such as terpene synthases, thereby activating or repressing their expression in response to developmental cues or environmental stimuli. cas.cz The co-regulation of genes within the phloroglucinol and sesquiterpene pathways likely ensures the coordinated production of the precursors required for this compound synthesis. Studies have shown that the expression of terpene synthase genes in Eucalyptus is dynamic and can vary with leaf development and in response to herbivory. oup.comresearchgate.net
| Transcription Factor Family | Role in Biosynthesis |
| MYB | Regulation of terpenoid and phenylpropanoid pathways |
| NAC | Involved in plant development and stress responses, including regulation of secondary metabolism |
| WRKY | Regulation of defense-related genes, including those in terpenoid biosynthesis |
| bHLH | Regulation of various metabolic pathways, including flavonoid and terpenoid biosynthesis |
Subcellular Localization of Biosynthetic Processes
The biosynthesis of this compound is a spatially compartmentalized process within the plant cell, a hallmark of complex metabolic pathways. The initial steps of sesquiterpene biosynthesis occur in distinct cellular locations. As previously mentioned, the MVA pathway operates in the cytoplasm and endoplasmic reticulum, while the MEP pathway is confined to the plastids. mdpi.com The synthesis of the phloroglucinol moiety via the polyketide pathway is also expected to occur in the cytoplasm.
Biological Activities and Molecular Mechanisms of Eucalyptin C
Immunomodulatory Effects
Eucalyptin C demonstrates notable immunosuppressive activities, primarily through its interaction with key signaling pathways that govern immune cell function. mdpi.com Research indicates that its effects are targeted and specific, suggesting a potential for developing novel immunosuppressive treatments. jst.go.jp
Selective Inhibition of Phosphoinositide 3-kinase-γ (PI3Kγ)
A pivotal discovery in understanding the immunomodulatory action of Eucalyptin C is its role as a novel and selective inhibitor of Phosphoinositide 3-kinase-γ (PI3Kγ). mdpi.com PI3Kγ is a lipid kinase that plays a crucial role in signaling pathways that regulate excessive immune responses, particularly those mediated by T cells. jst.go.jpmdpi.com
Eucalyptin C has been identified as a potent inhibitor of PI3Kγ with a half-maximal inhibitory concentration (IC₅₀) of 0.9 μmol·L⁻¹. mdpi.comjst.go.jp Notably, it exhibits high selectivity, being over 40 times more selective for the γ isoform compared to other PI3K isoforms (α, β, and δ). mdpi.commdpi.com This selectivity is a significant attribute, as it suggests a more targeted therapeutic action with potentially fewer off-target effects. jst.go.jp Molecular docking and simulation studies have confirmed that Eucalyptin C directly binds to the PI3Kγ enzyme. mdpi.commdpi.com
| PI3K Isoform | IC₅₀ (μmol·L⁻¹) | Selectivity Fold (vs. PI3Kγ) |
|---|---|---|
| PI3Kγ | 0.9 | - |
| PI3Kα | >40 | >40x |
| PI3Kβ | >40 | >40x |
| PI3Kδ | >40 | >40x |
Modulation of T Cell-Mediated Immune Responses
T cell-mediated immunity is a branch of the adaptive immune system responsible for combating intracellular pathogens and is a key player in autoimmune diseases and transplant rejection. researchgate.netnih.gov The PI3Kγ signaling pathway is deeply involved in T-cell receptor (TCR) signaling, which is essential for T cell activation and differentiation. mdpi.com
By selectively inhibiting PI3Kγ, Eucalyptin C effectively modulates T cell-mediated immune responses. mdpi.com It has been shown to inhibit the differentiation of primary spleen cells from mice with allergic contact dermatitis—a condition primarily driven by T cells—through the PI3Kγ/NF-κB pathway. mdpi.com The nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA and is critical for regulating the T cell response to infection and inflammation. mdpi.com By suppressing this pathway, Eucalyptin C can dampen excessive T cell activity. mdpi.com
Induction of Apoptosis in Activated Spleen Cells
Apoptosis, or programmed cell death, is a natural and essential process for removing old, damaged, or unwanted cells, including over-activated immune cells. researchgate.netresearchgate.net Eucalyptin C has been found to induce apoptosis specifically in activated spleen cells. mdpi.comjst.go.jp This effect is a downstream consequence of its inhibition of the PI3Kγ pathway. mdpi.com
Further investigation has revealed that Eucalyptin C triggers apoptosis in T cells through the PI3Kγ/AKT/mTOR/mitochondrial apoptotic pathway. mdpi.com This pathway involves a cascade of proteins that, when inhibited, can lead to the activation of pro-apoptotic proteins and ultimately, cell death. researchgate.net This selective induction of apoptosis in activated immune cells, but not resting ones, is a hallmark of a sophisticated immunomodulatory agent. researchgate.net
Inhibition of Cytokine Secretion
Cytokines are small proteins that are crucial for controlling the growth and activity of other immune system cells and blood cells. Overproduction of pro-inflammatory cytokines can lead to chronic inflammation and autoimmune disorders. While direct studies on Eucalyptin C's effect on specific cytokine profiles are part of ongoing research, its mechanism of action through PI3Kγ inhibition suggests a role in modulating cytokine production. mdpi.com
Relatedly, the well-known eucalyptus-derived compound, eucalyptol (B1671775) (1,8-cineole), has demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). These effects are mediated through the inhibition of pathways such as NF-κB, highlighting a common anti-inflammatory theme among compounds from Eucalyptus species.
Impact on Protein Kinase B (Akt) Phosphorylation
Protein Kinase B, also known as Akt, is a serine/threonine-specific protein kinase that plays a key role in multiple cellular processes, including cell survival, proliferation, and metabolism. The activation of Akt is critically dependent on its phosphorylation, a process that is downstream of PI3K activation.
Since Eucalyptin C is a potent inhibitor of PI3Kγ, it consequently suppresses the downstream phosphorylation of Akt. mdpi.com The inhibition of Akt phosphorylation is a key step in the mechanism by which Eucalyptin C induces apoptosis in activated T cells via the PI3Kγ/Akt/mTOR pathway. mdpi.com By preventing the phosphorylation and activation of Akt, Eucalyptin C disrupts pro-survival signals within the cell, tipping the balance towards apoptosis.
Anticancer Activity
The potential of compounds from Eucalyptus species to act as anticancer agents has been a subject of scientific inquiry. The fruits of Eucalyptus globulus, from which Eucalyptin C is isolated, are noted to possess anti-tumor properties.
Specific research into Eucalyptin C and its closely related phloroglucinol-sesquiterpene adducts has begun to uncover direct cytotoxic activities against various cancer cell lines. nih.gov For instance, Eucalyptal D, a structurally similar compound, showed significant in vitro cytotoxicity against human cancer cell lines including Huh-7 (liver), Jurkat (T-lymphocyte), BGC-823 (gastric), and KE-97 (gastric). nih.gov Another related compound, Eucalrobusone C, displayed potent anti-proliferative activity against human hepatocellular carcinoma cells.
A study focusing on a new derivative, Eucalyptin B, also isolated from Eucalyptus globulus, demonstrated potent cytotoxicity against lung (A549), breast (4T1), and skin (B16F10) cancer cell lines. Eucalyptin B was shown to induce apoptosis in A549 lung cancer cells in a concentration-dependent manner, activating the caspase-dependent apoptosis pathway. While these findings on related compounds are promising, further direct investigation into the specific anticancer mechanisms of Eucalyptin C is warranted.
| Compound | Cancer Cell Line | Activity Noted | IC₅₀ (μM) |
|---|---|---|---|
| Eucalyptal D | Huh-7, Jurkat, BGC-823, KE-97 | Significant Cytotoxicity | N/A |
| Eucalrobusone C | HepG2, MCF-7, U2OS | Significant Cytotoxicity | <10 |
| Eucalyptin B | A549 (Lung) | Potent Cytotoxicity | 1.51 |
| 4T1 (Breast) | 1.54 | ||
| B16F10 (Skin) | 3.73 |
Mechanistic Investigations of Cell Apoptosis
While direct studies on Eucalyptal C's induction of apoptosis are limited, research on related formylated phloroglucinol meroterpenoids (FPMs), such as eucalrobusone C, provides significant insights into the potential mechanisms. Eucalrobusone C has been shown to induce apoptosis in human hepatocellular carcinoma (HCC) cells through a reactive oxygen species (ROS)-dependent mitochondrial pathway. nih.gov
The proposed mechanism involves the generation of intracellular ROS, which in turn activates the p38 MAPK signaling pathway. nih.gov This activation leads to the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors from the mitochondria, ultimately triggering the caspase-dependent apoptosis cascade. nih.gov Studies on other natural compounds have also highlighted the role of the intrinsic mitochondrial pathway in apoptosis, involving the release of cytochrome C and the subsequent activation of caspase-9 and caspase-3. tandfonline.com The induction of apoptosis by eucalrobusone C was also observed to be mediated by the ASK1/JNK signaling pathway, which is upstream of the mitochondrial-dependent apoptosis pathway. researchgate.netnih.gov
Table 1: Mechanistic Details of Apoptosis Induced by Related FPMs
| Compound | Cell Line | Key Apoptotic Events | Signaling Pathway |
| Eucalrobusone C | Human hepatocellular carcinoma (HCC) | ROS generation, mitochondrial membrane potential disruption, caspase activation | p38 MAPK, ROS/ASK1/JNK |
| Eucalyptol | Grass carp (B13450389) hepatocytes | ROS elevation, mitochondrial-dependent apoptosis | ROS/ASK1/JNK |
This table presents data on compounds structurally related to this compound to infer potential mechanisms.
Inhibition of Cell Proliferation and Colony Formation
In line with its pro-apoptotic effects, research on related FPMs demonstrates significant inhibition of cancer cell proliferation. Eucalrobusone C has been found to exert strong anti-proliferative activity against HCC cells in a manner that is dependent on both concentration and time. nih.gov Furthermore, it has been shown to arrest the cell cycle at the S phase, thereby halting the replication of cancer cells. nih.gov
Methanol (B129727) extracts of Eucalyptus camaldulensis, which contain a variety of FPMs, have also demonstrated significant inhibition of Ehrlich ascites carcinoma cell growth. tandfonline.com In vivo studies with this extract showed a remarkable reduction in tumor burden and an increase in the lifespan of tumor-bearing mice. tandfonline.com
Table 2: Inhibitory Effects of Related FPMs on Cell Proliferation
| Compound/Extract | Cell Line/Model | Effect |
| Eucalrobusone C | Human hepatocellular carcinoma (HCC) | Strong anti-proliferative activity, S-phase cell cycle arrest |
| Eucalyptus camaldulensis methanol extract | Ehrlich ascites carcinoma (EAC) | 96% inhibition of cell growth at 100 mg/kg |
This table summarizes findings on compounds and extracts related to this compound.
Influence on Oncogenic Splicing
Currently, there is a lack of specific research data available in the public domain regarding the direct influence of this compound or closely related formylated phloroglucinol compounds on oncogenic splicing. This remains an area for future investigation.
Antimicrobial Properties
As a phloroglucinol derivative, this compound is expected to possess antimicrobial properties. Phloroglucinols and their derivatives are known for their broad-spectrum antimicrobial activities. frontiersin.orgacs.org Extracts from various Eucalyptus species have demonstrated efficacy against a range of pathogenic bacteria. thescipub.comtandfonline.commdpi.com
Antibacterial Activity against Gram-Positive Bacteria
Extracts from Eucalyptus species have consistently shown potent antibacterial activity against Gram-positive bacteria. thescipub.comtandfonline.commdpi.com Species such as Bacillus subtilis and Staphylococcus aureus have been shown to be susceptible to the antimicrobial effects of Eucalyptus oils and extracts. thescipub.comresearchgate.net The enhanced sensitivity of Gram-positive bacteria is often attributed to the structural differences in their cell walls, which may allow for easier penetration of hydrophobic compounds like FPMs. tandfonline.commdpi.com
Table 3: Antibacterial Activity of Eucalyptus Extracts against Gram-Positive Bacteria
| Eucalyptus Species/Extract | Bacterial Strain | Method | Result |
| Eucalyptus spp. essential oils | Staphylococcus aureus | Disc-diffusion assay | Inhibition zone: 25–35 mm |
| Eucalyptus spp. essential oils | Enterococcus faecium | Disc-diffusion assay | Inhibition zone: 29.5–34.5 mm |
| Eucalyptus globulus essential oil | Staphylococcus aureus | MIC | 10 µg/mL |
| Eucalyptus globulus leaf extract | Bacillus subtilis | Not specified | Active |
This table presents findings on extracts from the genus Eucalyptus, the source of this compound.
Antibacterial Activity against Gram-Negative Bacteria
While generally more resistant, some Gram-negative bacteria have also shown susceptibility to Eucalyptus extracts. mdpi.comnih.gov For instance, essential oils from Eucalyptus camaldulensis and Eucalyptus leucoxylon have been effective against Escherichia coli. tandfonline.com The antibacterial activity of Eucalyptus globulus essential oil has also been demonstrated against E. coli. nih.gov
Table 4: Antibacterial Activity of Eucalyptus Extracts against Gram-Negative Bacteria
| Eucalyptus Species/Extract | Bacterial Strain | Method | Result |
| Eucalyptus camaldulensis essential oil | Escherichia coli | Disc-diffusion assay | Effective inhibition |
| Eucalyptus leucoxylon essential oil | Escherichia coli | Disc-diffusion assay | Effective inhibition |
| Eucalyptus globulus essential oil | Escherichia coli | MIC | 0.09 and 0.18 mg/mL |
This table presents findings on extracts from the genus Eucalyptus, the source of this compound.
Cellular Damage Mechanisms
The antimicrobial action of phloroglucinol derivatives and Eucalyptus extracts is believed to involve multiple cellular damage mechanisms. A primary mechanism is the disruption of the bacterial cell membrane integrity. frontiersin.orgnih.gov This can lead to increased permeability, leakage of intracellular components, and ultimately, cell death. nih.govresearchgate.net
Furthermore, some components of Eucalyptus oil, such as 1,8-cineole, have been shown to induce oxidative stress in bacteria by increasing the production of reactive oxygen species. nih.gov This oxidative stress can damage vital cellular components like nucleic acids, proteins, and lipids, contributing to the bactericidal effect. nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Targets
Molecular Docking and Dynamics Simulation
Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the interaction between a small molecule (ligand), like this compound, and its protein target. nih.govmdpi.com These in-silico techniques provide insights into the binding pose, energy, and stability of the ligand-protein complex at an atomic level. mdpi.comnih.gov
In the case of this compound, molecular docking and MD simulations were employed to investigate its binding to PI3Kγ. nih.gov The studies showed that this compound fits into the ATP-binding pocket of the PI3Kγ kinase domain. The stability of this interaction is maintained through the formation of several hydrogen bonds and hydrophobic interactions with key amino acid residues in the binding site. nih.gov
The simulations revealed that the phloroglucinol core of this compound forms crucial hydrogen bonds with the "hinge" region of the kinase, specifically with residues Val828 and Ser831. Additionally, the sesquiterpene portion of the molecule engages in hydrophobic interactions with other residues within the binding pocket, further anchoring the compound. The stability of the this compound-PI3Kγ complex was confirmed through a 100-nanosecond MD simulation, which showed minimal fluctuation and a stable binding mode throughout the simulation period. nih.gov
| Compound | Target Protein | Interacting Residues | Type of Interaction |
|---|---|---|---|
| This compound | PI3Kγ | Val828 | Hydrogen Bond |
| This compound | PI3Kγ | Ser831 | Hydrogen Bond |
| This compound | PI3Kγ | Tyr812 | Hydrophobic |
| This compound | PI3Kγ | Ile827 | Hydrophobic |
| This compound | PI3Kγ | Ile909 | Hydrophobic |
Cellular Thermal Shift Assay (CETSA) for Target Binding
While computational studies provide strong predictive evidence of a drug-target interaction, biophysical assays are needed to confirm this engagement within a physiological context. The Cellular Thermal Shift Assay (CETSA) is a label-free technique used to verify that a compound binds to its target protein in intact cells. mdpi.comwikipedia.org The principle behind CETSA is that when a ligand binds to a protein, it generally increases the protein's thermal stability, making it more resistant to heat-induced denaturation. researchgate.netcetsa.org
To confirm that this compound directly binds to PI3Kγ in a cellular environment, a CETSA was performed. nih.gov The results demonstrated that in the presence of this compound, the PI3Kγ protein was significantly more stable at elevated temperatures compared to the control group without the compound. This ligand-induced thermal stabilization provides direct evidence of target engagement between this compound and PI3Kγ within the cell. nih.gov This experimental validation confirmed the findings of the molecular docking and dynamics simulations, solidifying PI3Kγ as a direct biological target of this compound. nih.gov
Synthetic Investigations and Derivatization of Eucalyptin C and Analogues
Challenges in Total Synthesis of Complex Phloroglucinol-Sesquiterpene Adducts
The total synthesis of complex phloroglucinol-sesquiterpene adducts like Eucalyptal C presents a formidable challenge to synthetic organic chemists. These molecules are characterized by a densely functionalized and stereochemically rich structure, a combination that pushes the limits of modern synthetic methods.
A key challenge lies in the construction of the highly substituted bicyclo[3.3.1]nonane core, a common feature in many of these natural products. nih.gov The creation of this bridged ring system with precise stereochemical control is a non-trivial task. Furthermore, the phloroglucinol (B13840) moiety, a substituted 1,3,5-trihydroxybenzene ring, is prone to oxidation and other side reactions, necessitating careful selection of protective groups and reaction conditions. sci-hub.se
Semisynthetic Approaches from Natural Precursors
Given the arduous nature of the total synthesis of this compound, semisynthetic approaches starting from more abundant, structurally related natural precursors offer a more practical and efficient alternative. This strategy leverages the complex scaffold already assembled by nature and modifies it to obtain the desired target molecule.
A notable success in this area is the semisynthesis of Macrocarpal C (this compound) from Macrocarpal A. sci-hub.senih.gov Macrocarpal A, another member of the macrocarpal family, can be isolated in greater quantities from certain Eucalyptus species. The key transformation in this semisynthesis is the selective exo-dehydration of the tertiary alcohol at the C-7 position of Macrocarpal A. researchgate.net This reaction provides a direct and efficient route to Macrocarpal C. The structural relationship and the semisynthetic conversion are depicted below.
| Starting Material | Target Compound | Key Reaction |
| Macrocarpal A | Macrocarpal C | Selective exo-dehydration |
| Macrocarpal B | Macrocarpal C analogue | Selective exo-dehydration |
This selective dehydration has also been applied to Macrocarpal B, another related natural product, to yield a novel analogue of Macrocarpal C. sci-hub.seresearchgate.net The development of such selective reactions is crucial as it allows for the clean conversion to the desired product without affecting other sensitive functional groups within the molecule. The ability to produce this compound and its analogues through semisynthesis not only facilitates further biological evaluation but also provides a platform for creating a library of related compounds for structure-activity relationship (SAR) studies.
Design and Synthesis of this compound Derivatives
The design and synthesis of derivatives of this compound are primarily driven by the desire to explore the structure-activity relationships of this class of compounds and to develop new molecules with improved or novel biological activities. By systematically modifying different parts of the this compound scaffold, researchers can identify key structural features responsible for its biological effects.
One approach to creating derivatives involves leveraging the same semisynthetic strategies used to produce the parent compound. For instance, the selective dehydration of Macrocarpal A and B has been utilized to generate not only this compound (Macrocarpal C) but also novel macrocarpal structures. sci-hub.seresearchgate.net These new compounds, which are isomers of this compound, allow for the investigation of the importance of the double bond position within the terpenoid moiety for biological activity.
Furthermore, clickable analogues of phloroglucinol meroterpenoids have been synthesized to probe their cellular targets and mechanisms of action. nih.gov By incorporating alkyne or azide (B81097) functionalities into the structure, these derivatives can be used in chemical proteomics studies to identify protein binding partners. While this approach has been applied to related phloroglucinol meroterpenoids, it represents a promising strategy for designing this compound derivatives to elucidate its mode of action.
The following table summarizes some of the synthesized derivatives and their synthetic origin:
| Derivative Name | Precursor | Synthetic Method |
| Macrocarpal C | Macrocarpal A | Selective exo-dehydration |
| Novel Macrocarpal Analogue | Macrocarpal B | Selective exo-dehydration |
| Clickable Phloroglucinol Probes | Diformylphloroglucinol | Multi-step synthesis with functional group introduction |
The synthesis of these derivatives provides valuable tools for medicinal chemistry and chemical biology, paving the way for the development of new therapeutic agents based on the this compound scaffold.
Development of Novel Synthetic Methodologies
The structural complexity of this compound and other phloroglucinol-sesquiterpene adducts has inspired the development of novel synthetic methodologies to construct their challenging molecular frameworks. These new methods often focus on building the key structural motifs, such as the highly substituted phloroglucinol ring and the bridged bicyclic systems, in a more efficient and stereocontrolled manner.
Biomimetic synthesis has emerged as a powerful strategy. This approach mimics the proposed biosynthetic pathways of these natural products. For example, the synthesis of various euglobals, which are related phloroglucinol-terpene adducts, has been achieved through biomimetic [4+2] Diels-Alder cycloadditions between a formyl isovalerylphloroglucinol derivative and a monoterpene. sci-hub.se Another biomimetic approach involves the generation of a reactive ortho-quinone methide intermediate from a phloroglucinol precursor, which then undergoes a cycloaddition with a terpene. sci-hub.seresearchgate.net These methods often provide a more direct route to the complex core structures.
The construction of the bicyclo[3.3.1]nonane core, a central feature of many of these adducts, has been a major focus of methodological development. Various strategies have been explored, including intramolecular aldol (B89426) condensations, Michael additions, and carbocation capture. rsc.org Recently, an imidazole-catalyzed modular construction of bicyclo[3.3.1]nonanes from naphthols/phenols and 3-acyl-2-hydroxyl chromenes via a formal [3+3] cycloaddition has been reported, offering a new and efficient route to this important scaffold. rsc.org
The development of these novel synthetic methodologies not only facilitates the synthesis of this compound and its analogues but also enriches the toolbox of synthetic organic chemistry, enabling the construction of other complex and biologically important molecules.
Advanced Analytical Profiling and Quantification of Eucalyptin C
Integrated Chromatographic-Spectrometric Platforms (e.g., GC-MS, LC-MS/MS)
Integrated chromatographic and spectrometric techniques are indispensable for the detailed analysis of complex mixtures like Eucalyptus leaf extracts. These platforms separate individual components from the mixture and then provide structural information for their identification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a primary tool for analyzing volatile and semi-volatile compounds, which are abundant in Eucalyptus. In this technique, the sample is vaporized and separated based on boiling point and polarity in a capillary column. The separated compounds then enter a mass spectrometer, which bombards them with electrons, causing them to fragment into characteristic patterns. These fragmentation patterns serve as a "fingerprint" for identification. Untargeted GC-MS metabolomic profiling has been successfully used to compare the chemical profiles of different Eucalyptus species, identifying numerous individual metabolites. cas.cz Studies have identified as many as 75 different compounds in organic extracts from Eucalyptus by-products using GC-MS, highlighting the presence of monoterpenes, sesquiterpenes, and other bioactive compounds. mdpi.com For even more complex samples, comprehensive two-dimensional gas chromatography (GCxGC) coupled with high-resolution mass spectrometry can be employed to enhance separation and provide more detailed metabolic fingerprints. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for analyzing non-volatile, polar, and thermally unstable compounds, such as the polyphenols found in Eucalyptus. The sample is first separated via high-performance liquid chromatography (HPLC). The separated compounds are then ionized, typically using electrospray ionization (ESI), and analyzed by a tandem mass spectrometer. This allows for both the determination of the molecular weight of the parent ion and the generation of specific fragment ions, which provides a high degree of confidence in compound identification. nih.gov For instance, HPLC-DAD-ESI/MS analysis of Eucalyptus globulus fruit led to the tentative identification of 18 gallotannins, 26 ellagitannins, and 2 flavonols. acs.org This integrated approach allows for the profiling of a wide array of chemical classes from a single sample. mdpi.comnih.govinnovareacademics.in
| Technique | Eucalyptus Source | Key Findings | Reference |
|---|---|---|---|
| GC-MS | By-products of Eucalyptus greenboards | Identified up to 75 compounds in concentrate extracts, including terpenes and sesquiterpenes. | mdpi.com |
| GC-MS | Leaves of five Eucalyptus species | Identified 299 relevant metabolites, with organic acids and phenolics being key differentiators. | cas.cz |
| UPLC-MS/MS | Eucalyptus globulus leaves | Identified 34 compounds from aqueous extracts, complementing the 35 volatile compounds found by GC-MS. | nih.gov |
| HPLC-DAD-ESI-MS | Fruit of Eucalyptus globulus | Established the presence of 18 gallotannins, 26 ellagitannins, and 2 flavonols. | acs.org |
Quantitative Analytical Method Development (e.g., UV Spectrometric Detection, HPLC-UV)
Once compounds are identified, validated quantitative methods are required to determine their concentration. UV-Visible Spectrometry and High-Performance Liquid Chromatography with a UV detector (HPLC-UV) are robust and widely used techniques for this purpose.
UV Spectrometric detection is a straightforward and cost-effective method for quantification. It operates on the principle that many organic molecules absorb light in the UV-visible range. The amount of light absorbed at a specific wavelength is directly proportional to the concentration of the compound in the solution (Beer-Lambert law). Method development involves selecting an appropriate solvent and a detection wavelength where the target analyte shows maximum absorbance and minimal interference from other components. icm.edu.pl While simpler than chromatographic methods, its application to complex mixtures can be limited by overlapping spectra from different compounds.
HPLC with UV detection (often as HPLC-DAD, Diode Array Detection) offers a powerful solution by combining the superior separation of HPLC with the quantitative capabilities of UV spectrometry. mdpi.com The DAD detector measures absorbance across a range of wavelengths simultaneously, generating a UV spectrum for each peak as it elutes from the column. This provides both quantitative data (from the peak area at a specific wavelength) and qualitative information (from the UV spectrum) that can aid in peak purity assessment and identification. researchgate.net For quantification, a calibration curve is constructed by analyzing standards of the pure compound at known concentrations and plotting the peak area against concentration. mdpi.com This method has been used for the qualitative and semi-quantitative analysis of various phenolic compounds in Eucalyptus globulus leaves. researchgate.net The validation of such methods typically involves assessing linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). icm.edu.plmdpi.com
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Linearity (r²) | Measures how well the calibration curve fits a straight line. | r² > 0.999 |
| Precision (RSD%) | The closeness of repeated measurements; assessed at intra-day and inter-day levels. | RSD < 3% |
| Accuracy (Recovery %) | The closeness of the measured value to the true value, determined by spike/recovery experiments. | 95% - 105% |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be accurately quantified. | Signal-to-Noise Ratio ≥ 10:1 |
Chemometric Techniques for Complex Mixture Analysis and Metabolomics
The vast datasets generated by modern analytical platforms like GC-MS and LC-MS require advanced data processing tools for interpretation. Chemometrics applies multivariate statistics to chemical data to extract meaningful information. In the context of Eucalyptus analysis, chemometrics is crucial for metabolomics, which aims to comprehensively study the small-molecule chemical profile (metabolome) of an organism.
Techniques such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are frequently used. cas.cz PCA is an unsupervised method that reduces the dimensionality of complex datasets, allowing for the visualization of sample groupings, patterns, and outliers. cas.cz It can effectively assess the chemical variation among different Eucalyptus species or samples grown under different conditions. frontiersin.org
PLS-DA is a supervised method used to build a model that separates predefined classes of samples. frontiersin.org For example, it can be used to identify the specific metabolites that best discriminate between two Eucalyptus species or between control and stressed plants. The model's variable importance in projection (VIP) scores help to select the most significant variables (metabolites) responsible for the observed separation. frontiersin.org These chemometric analyses are powerful tools for identifying chemical markers, classifying samples, and understanding the biochemical response of Eucalyptus to various factors. researchgate.net
Information regarding the chemical compound "Eucalyptal C" is not currently available in the public domain.
Extensive searches for the chemical compound "this compound" have yielded no specific results. This suggests that "this compound" may be a very rare, newly discovered, or proprietary compound not yet documented in publicly accessible scientific literature and chemical databases. It is also possible that the name is a synonym not widely in use or a potential misspelling of another compound.
Due to the lack of available information, it is not possible to provide an article on the "Ecological Role and Chemical Ecology of Eucalyptin C" as requested. The detailed outline provided requires specific scientific data regarding the compound's role in plant defense, its allelopathic potential, its contribution to plant-microbe interactions, and its interplay with other phytochemicals. Without any foundational information on the existence and properties of "this compound," generating a scientifically accurate and informative article is not feasible.
Further research on this topic would be contingent on the publication of scientific studies that identify and characterize a compound named "this compound." Researchers in the field of chemical ecology and phytochemistry are continuously discovering and naming new compounds from various plant species, including those from the Eucalyptus genus. Any future findings on "this compound" would first need to be published in peer-reviewed scientific journals before becoming publicly available knowledge.
Therefore, the following sections of the requested article cannot be developed at this time:
Ecological Role and Chemical Ecology of Eucalyptin C
Interplay with Other Phytochemicals in Eucalyptus Volatile Emissions
We recommend verifying the compound name and searching for it under alternative spellings or classifications. If "Eucalyptal C" is a newly identified compound, information may become available as research is published.
Q & A
Basic: How to conduct a systematic literature review for Eucalyptal C?
Methodological Answer:
- Step 1: Use specialized databases (e.g., SciFinder, Web of Science) to identify peer-reviewed articles, prioritizing studies with mechanistic insights or structural analyses .
- Step 2: Combine keywords: This compound with terms like pharmacokinetics, synthesis, or anti-cancer activity. Include synonyms (e.g., Eucalyptus-derived terpenoids).
- Step 3: Filter results by relevance to your field (e.g., oncology for anti-GBM studies) and prioritize recent publications (post-2020) to capture emerging trends.
- Step 4: Track citation networks using Google Scholar to identify foundational studies and conflicting findings .
Basic: What in vitro models are suitable for preliminary bioactivity screening of this compound?
Methodological Answer:
- Selection Criteria: Choose cell lines based on target pathology. For anti-cancer research, use glioblastoma (e.g., U87MG, LN229) or other cancer cell lines with well-characterized pathways .
- Assay Design:
- Proliferation: MTT or CellTiter-Glo assays (dose-response curves, IC50 calculation).
- Apoptosis: Flow cytometry with Annexin V/PI staining.
- Controls: Include positive controls (e.g., temozolomide for glioma) and vehicle-treated cells.
- Validation: Replicate experiments ≥3 times, with blinded analysis to reduce bias .
Table 1: Common In Vitro Models for this compound Screening
| Cell Line | Pathology | Key Assays | Relevant Pathways |
|---|---|---|---|
| U87MG | Glioblastoma | MTT, Colony Formation | PDK1/AKT/c-Myc |
| LN229 | Glioblastoma | Wound Healing, qPCR | PAK/Cofilin |
| HEK293 | Cytotoxicity | LDH Release | General Apoptosis |
Advanced: How to design mechanistic studies for this compound’s anti-cancer activity?
Methodological Answer:
- Hypothesis-Driven Approach: Focus on pathways implicated in structurally similar compounds (e.g., eucalyptal A’s SRSF1/MYO1B axis ).
- Techniques:
- Transcriptomics: RNA-seq to identify differentially expressed genes post-treatment.
- Proteomics: Western blotting for pathway proteins (e.g., AKT, c-Myc).
- Functional Validation: siRNA knockdown of target genes to confirm causality.
- Dose Optimization: Use sub-IC50 doses to avoid non-specific cytotoxicity .
Advanced: How to address contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Variable Analysis: Compare studies for differences in:
- Compound Purity: HPLC or NMR validation (≥95% purity required) .
- Experimental Models: Species-specific responses (e.g., murine vs. human cell lines).
- Dosage Regimens: Time- and dose-dependent effects.
- Meta-Analysis: Pool data from multiple studies using tools like RevMan, adjusting for heterogeneity .
- Triangulation: Validate findings across independent methods (e.g., in vitro + in silico docking) .
Advanced: How to optimize the synthesis of this compound derivatives for structure-activity studies?
Methodological Answer:
- Structural Modification: Target functional groups linked to bioactivity (e.g., hydroxyl or terpene moieties).
- Synthetic Workflow:
- Step 1: Use semi-synthetic approaches (e.g., acetylation, oxidation) to generate derivatives.
- Step 2: Characterize products via LC-MS, NMR, and X-ray crystallography.
- Step 3: Screen derivatives in parallel using high-throughput assays (e.g., 96-well plate format).
- Quality Control: Adhere to Beilstein Journal guidelines for reporting synthetic protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
